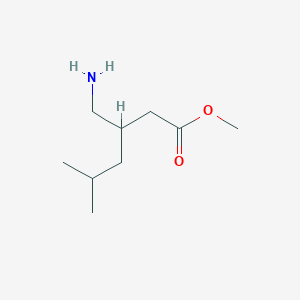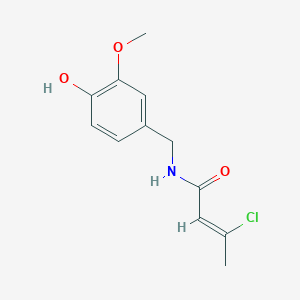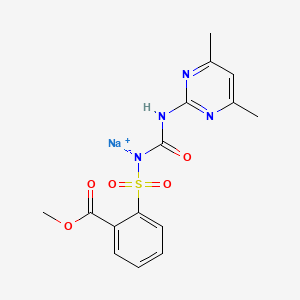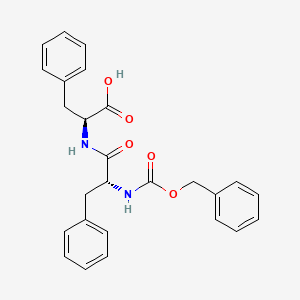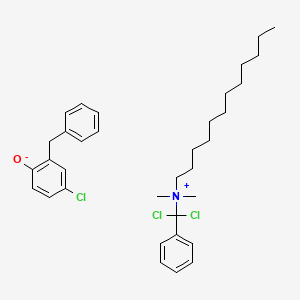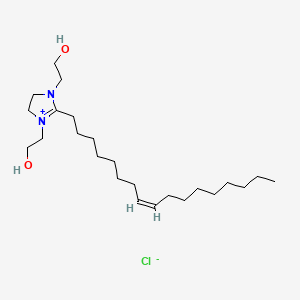
Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(h)cinnolin-3(2H)-on, 2-(4-(2-(Dimethylamino)propoxy)phenyl)-9-fluor-4,4a,5,6-tetrahydro-, (E)-2-Butendioat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen kombiniert.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzo(h)cinnolin-3(2H)-on, 2-(4-(2-(Dimethylamino)propoxy)phenyl)-9-fluor-4,4a,5,6-tetrahydro-, (E)-2-Butendioat umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Herstellung der Kern-Benzo(h)cinnolin-Struktur, gefolgt von der Einführung der Dimethylaminopropoxygruppe und des Fluorsubstituenten. Der letzte Schritt beinhaltet die Bildung des (E)-2-Butendioatesters.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und anderen fortschrittlichen Techniken umfassen, um die Reaktionswirksamkeit und Skalierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
Benzo(h)cinnolin-3(2H)-on, 2-(4-(2-(Dimethylamino)propoxy)phenyl)-9-fluor-4,4a,5,6-tetrahydro-, (E)-2-Butendioat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Sauerstoffatome zu entfernen oder Doppelbindungen zu reduzieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, um eine funktionelle Gruppe durch eine andere zu ersetzen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation ein Benzochinonderivat ergeben, während die Reduktion einen vollständig gesättigten Kohlenwasserstoff erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Benzo(h)cinnolin-3(2H)-on, 2-(4-(2-(Dimethylamino)propoxy)phenyl)-9-fluor-4,4a,5,6-tetrahydro-, (E)-2-Butendioat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Sie wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere für die gezielte Ansteuerung spezifischer Enzyme oder Rezeptoren.
Industrie: Sie wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet, wie z. B. verbesserte thermische Stabilität oder elektrische Leitfähigkeit.
Wirkmechanismus
Der Wirkmechanismus von Benzo(h)cinnolin-3(2H)-on, 2-(4-(2-(Dimethylamino)propoxy)phenyl)-9-fluor-4,4a,5,6-tetrahydro-, (E)-2-Butendioat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden durch die Modulation dieser Zielstrukturen vermittelt, was zu Veränderungen in zellulären Prozessen und Signalwegen führt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate typically involves multiple steps. One common approach is to start with the preparation of the core benzo(h)cinnolin structure, followed by the introduction of the dimethylamino propoxy group and the fluoro substituent. The final step involves the formation of the (E)-2-butenedioate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoquinone derivative, while reduction could produce a fully saturated hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of Benzo(h)cinnolin-3(2H)-one, 2-(4-(2-(dimethylamino)propoxy)phenyl)-9-fluoro-4,4a,5,6-tetrahydro-, (E)-2-butenedioate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Benzo(h)cinnolinderivate und verwandte heterozyklische Verbindungen. Beispiele sind:
- 5,6-Dihydrobenzo[h]cinnolin-3-amin
- 2-{benzo[h]cinnolin-3-ylamino}ethyl)diethylamin
Einzigartigkeit
Was Benzo(h)cinnolin-3(2H)-on, 2-(4-(2-(Dimethylamino)propoxy)phenyl)-9-fluor-4,4a,5,6-tetrahydro-, (E)-2-Butendioat auszeichnet, ist seine einzigartige Kombination funktioneller Gruppen, die spezifische chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
CAS-Nummer |
123575-25-7 |
|---|---|
Molekularformel |
C27H30FN3O6 |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[4-[2-(dimethylamino)propoxy]phenyl]-9-fluoro-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3-one |
InChI |
InChI=1S/C23H26FN3O2.C4H4O4/c1-15(26(2)3)14-29-20-10-8-19(9-11-20)27-22(28)12-17-5-4-16-6-7-18(24)13-21(16)23(17)25-27;5-3(6)1-2-4(7)8/h6-11,13,15,17H,4-5,12,14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
PPLRPYJPMYFNDI-WLHGVMLRSA-N |
Isomerische SMILES |
CC(COC1=CC=C(C=C1)N2C(=O)CC3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(COC1=CC=C(C=C1)N2C(=O)CC3CCC4=C(C3=N2)C=C(C=C4)F)N(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


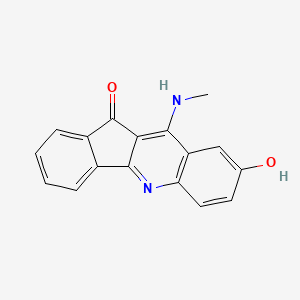
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
